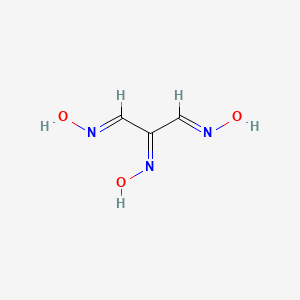
Trioximinopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioximinopropane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three oxime groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trioximinopropane can be synthesized through the reaction of malononitrileoxime with hydroxylamine . The reaction involves mixing malononitrileoxime with hydroxylamine under controlled temperature conditions. The reaction is typically carried out in a three-neck flask equipped with a thermometer and magnetic stirrer to ensure uniform mixing and temperature control .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Trioximinopropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Trioximinopropane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of trioximinopropane involves its interaction with specific molecular targets. The oxime groups in the compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s reactivity allows it to participate in various chemical reactions, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diamino-1,2,3-trioximinopropane: Similar in structure but with amino groups instead of oxime groups.
Malononitrileoxime: A precursor in the synthesis of trioximinopropane.
Hydroxylamine: Used in the synthesis of this compound and has similar reactivity
Uniqueness
This compound is unique due to its three oxime groups, which provide distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
555-72-6 |
|---|---|
Fórmula molecular |
C3H5N3O3 |
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
N-[(1E,3E)-1,3-bis(hydroxyimino)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C3H5N3O3/c7-4-1-3(6-9)2-5-8/h1-2,7-9H/b4-1+,5-2+ |
Clave InChI |
NBADLTRRAFIGAE-GRSRPBPQSA-N |
SMILES isomérico |
C(=N/O)\C(=NO)/C=N/O |
SMILES canónico |
C(=NO)C(=NO)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


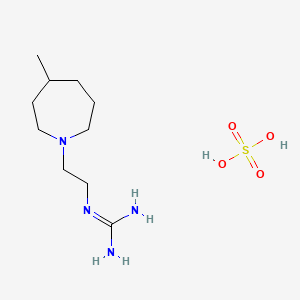
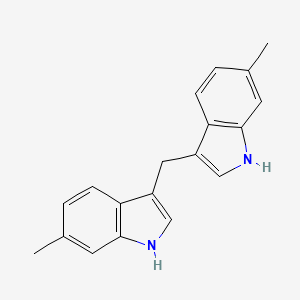
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
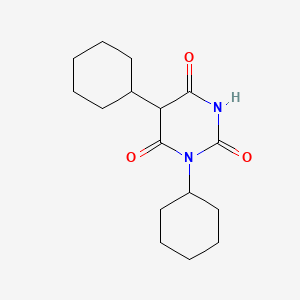
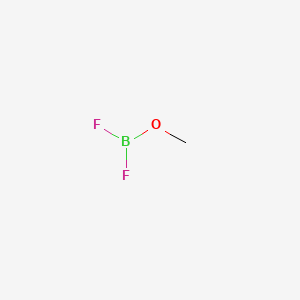
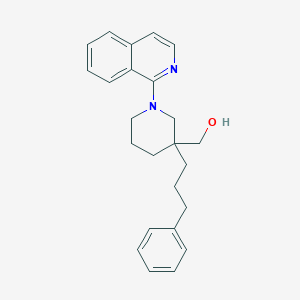
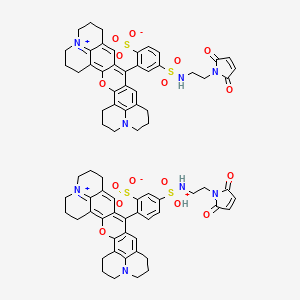
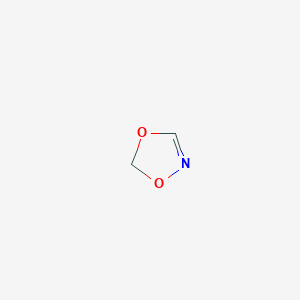
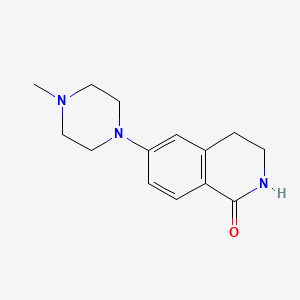
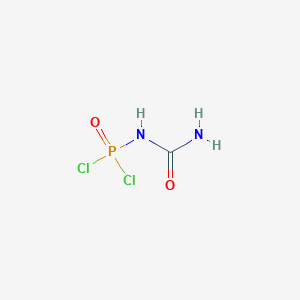
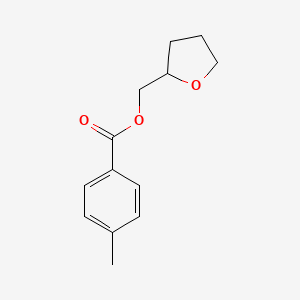
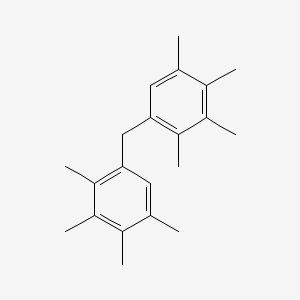
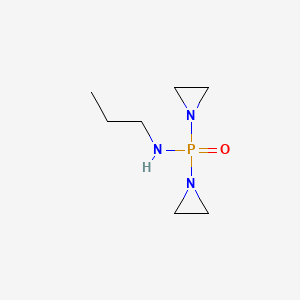
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
